アセチルサリチル酸エチル

概要

説明

科学的研究の応用

Ethyl 2-acetoxybenzoate has several applications in scientific research:

Pharmaceuticals: It is studied for its potential as a prodrug of acetylsalicylic acid, offering improved pharmacokinetic properties.

Chemistry: Used as a reagent in organic synthesis for the preparation of other ester derivatives.

Biology: Investigated for its effects on biological systems, particularly its anti-inflammatory and analgesic properties.

Industry: Utilized in the formulation of certain types of coatings and as an intermediate in the synthesis of other chemical compounds

作用機序

Target of Action

Ethyl acetylsalicylate, also known as aspirin, primarily targets the cyclooxygenase enzymes (COX-1 and COX-2) in the body . These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation, pain, and fever .

Mode of Action

Ethyl acetylsalicylate interacts with its targets, the COX-1 and COX-2 enzymes, by irreversibly acetylating a serine residue in the active site of these enzymes . This acetylation inhibits the enzymes’ ability to synthesize prostaglandins, thereby reducing inflammation, pain, and fever . Unlike other non-steroidal anti-inflammatory drugs (NSAIDs), the inhibition of COX enzymes by ethyl acetylsalicylate is irreversible .

Biochemical Pathways

The primary biochemical pathway affected by ethyl acetylsalicylate is the prostaglandin synthesis pathway . By inhibiting the COX enzymes, ethyl acetylsalicylate prevents the conversion of arachidonic acid into prostaglandins . This results in a decrease in the production of prostaglandins, leading to reduced inflammation, pain, and fever .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ethyl acetylsalicylate are crucial for its bioavailability. After oral administration, ethyl acetylsalicylate is rapidly absorbed in the gastrointestinal tract . It is then distributed throughout the body, where it exerts its effects primarily by inhibiting the COX enzymes . Ethyl acetylsalicylate is metabolized in the liver into salicylic acid, its active metabolite . The drug and its metabolites are eventually excreted through the kidneys .

Result of Action

The molecular and cellular effects of ethyl acetylsalicylate’s action primarily involve the reduction of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, ethyl acetylsalicylate reduces the inflammatory response, alleviates pain, and lowers fever . Additionally, the inhibition of COX enzymes by ethyl acetylsalicylate can also lead to a reduction in the risk of heart attack and stroke, as it prevents platelet aggregation .

Action Environment

The action, efficacy, and stability of ethyl acetylsalicylate can be influenced by various environmental factors. For instance, the pH of the stomach can affect the absorption of the drug . Additionally, factors such as diet, age, and overall health status of the individual can influence the metabolism and excretion of the drug . It’s also worth noting that the drug’s stability can be affected by storage conditions, such as temperature and humidity .

生化学分析

Biochemical Properties

Ethyl acetylsalicylate, like its parent compound aspirin, is known to interact with various enzymes and proteins. The primary therapeutic mechanism of these compounds is the inhibition of cyclooxygenase 1 and 2 (COX-1, COX-2) enzymes that catalyze the conversion of arachidonic acid into prostaglandins . The interaction between ethyl acetylsalicylate and these enzymes is believed to be responsible for its potential anti-inflammatory and analgesic effects .

Cellular Effects

The effects of ethyl acetylsalicylate on cells are largely inferred from studies on aspirin and other related compounds. For instance, aspirin and its derivatives have been reported to influence neutrophil function and lymphocyte proliferation, and affect ion channels and cellular calcium homeostasis . It is plausible that ethyl acetylsalicylate may have similar effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of ethyl acetylsalicylate is likely similar to that of aspirin. Aspirin works by acetylating a serine in COX-1 and COX-2 in the active site of the enzyme . This acetylation is irreversible, leading to the inhibition of these enzymes and a reduction in the production of prostaglandins . It is reasonable to hypothesize that ethyl acetylsalicylate may exert its effects through a similar mechanism.

Temporal Effects in Laboratory Settings

It is known that aspirin is rapidly hydrolyzed into inactive acetate and salicylate by aspirin esterases, preferentially in the intestinal epithelium, liver, and blood . Similar processes may occur with ethyl acetylsalicylate.

Dosage Effects in Animal Models

The effects of ethyl acetylsalicylate at different dosages in animal models have not been extensively studied. Studies on related compounds such as aspirin have shown dose-dependent effects. For example, antiplatelet doses of aspirin result in peak acetylsalicylate levels of about 6–20 μM .

Metabolic Pathways

The metabolic pathways involving ethyl acetylsalicylate are not well-defined. It is known that aspirin stimulates autophagy through the inhibition of the acetyltransferase activity of EP300 . This suggests that ethyl acetylsalicylate may be involved in similar metabolic pathways.

Transport and Distribution

It is known that the transport of pharmaceuticals in biological tissues includes solvation in and distribution between environments of different properties in terms of lipophilicity, basicity, etc .

Subcellular Localization

It is known that RNAs can aggregate in distinct patterns within various cellular compartments . It is plausible that ethyl acetylsalicylate may also have specific subcellular localizations that influence its activity or function.

準備方法

Synthetic Routes and Reaction Conditions

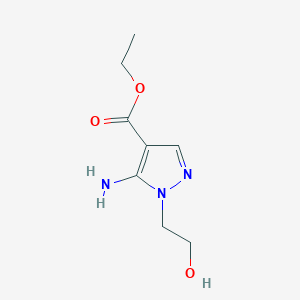

Ethyl 2-acetoxybenzoate can be synthesized through the esterification of acetylsalicylic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction is as follows:

Acetylsalicylic acid+Ethanol→Ethyl acetylsalicylate+Water

The reaction conditions usually involve heating the mixture under reflux to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of ethyl acetylsalicylate follows a similar process but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

化学反応の分析

Types of Reactions

Ethyl 2-acetoxybenzoate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, ethyl acetylsalicylate can hydrolyze back to acetylsalicylic acid and ethanol.

Oxidation: It can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.

Substitution: The acetyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

Hydrolysis: Acetylsalicylic acid and ethanol.

Oxidation: Carboxylic acids and other oxidized derivatives.

Substitution: Various substituted acetylsalicylate derivatives depending on the nucleophile used

類似化合物との比較

Ethyl 2-acetoxybenzoate can be compared with other ester derivatives of acetylsalicylic acid, such as:

Methyl acetylsalicylate: Similar in structure but with a methyl group instead of an ethyl group.

Propyl acetylsalicylate: Contains a propyl group, offering different solubility and pharmacokinetic properties.

Butyl acetylsalicylate: Contains a butyl group, further altering its chemical and physical properties.

Ethyl 2-acetoxybenzoate is unique due to its balance of hydrophilic and lipophilic properties, making it a versatile compound for various applications .

特性

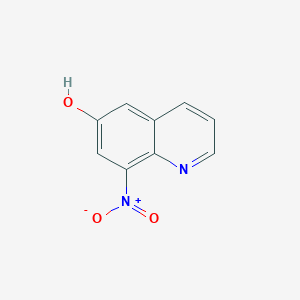

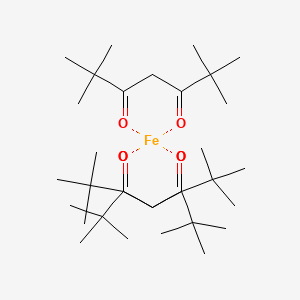

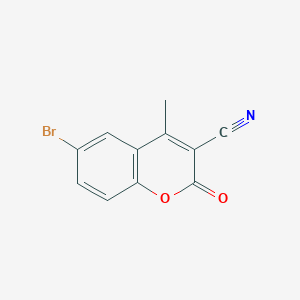

IUPAC Name |

ethyl 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-14-11(13)9-6-4-5-7-10(9)15-8(2)12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDSGXAKLVZWIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200948 | |

| Record name | Ethyl acetylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-68-0 | |

| Record name | Ethyl 2-acetoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acetylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl acetylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl O-acetylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ACETYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX19C5613T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why was Ethyl acetylsalicylate chosen for this transdermal penetration study?

A1: The research aimed to investigate how structural modifications of Acetylsalicylic acid (aspirin) influence its ability to penetrate the skin. Ethyl acetylsalicylate, an ester derivative of Acetylsalicylic acid, was synthesized and included in the study. The researchers hypothesized that modifying the structure by esterifying Acetylsalicylic acid with different alcohols could potentially enhance its lipophilicity, a property important for skin penetration. []

Q2: How did the transdermal flux of Ethyl acetylsalicylate compare to Acetylsalicylic acid and other derivatives?

A2: While Ethyl acetylsalicylate showed some degree of transdermal penetration, its flux was significantly lower than that of unmodified Acetylsalicylic acid. The study found that Acetylsalicylic acid had a transdermal flux of 4733 pg/cm2/h, while Ethyl acetylsalicylate exhibited a flux of 28.32 pg/cm2/h. This difference highlights that simply increasing lipophilicity doesn't guarantee enhanced skin penetration and other factors like aqueous solubility and molecular size play a crucial role. []

Q3: What is the significance of the log P value in the context of this study?

A3: The log P value, representing the partition coefficient, is a measure of a compound's relative solubility in a lipophilic solvent (like octanol) versus an aqueous solvent (like water). A higher log P value suggests greater lipophilicity. The ideal log P value for optimal transdermal permeation is believed to be between 1 and 2. [] While Ethyl acetylsalicylate did not have an ideal log P value in this study, it still exhibited some transdermal flux, suggesting that achieving a specific log P range should not be the sole focus in transdermal drug delivery research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。